(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone dioxalate
CAS No.:
Cat. No.: VC13422920
Molecular Formula: C34H46N2O11
Molecular Weight: 658.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H46N2O11 |
|---|---|
| Molecular Weight | 658.7 g/mol |
| IUPAC Name | (5-amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone;oxalic acid |
| Standard InChI | InChI=1S/C30H42N2O3.2C2H2O4/c1-4-7-11-28-29(26-22-24(31)14-17-27(26)35-28)30(33)23-12-15-25(16-13-23)34-21-10-20-32(18-8-5-2)19-9-6-3;2*3-1(4)2(5)6/h12-17,22H,4-11,18-21,31H2,1-3H3;2*(H,3,4)(H,5,6) |
| Standard InChI Key | DENSIPXSATYPQS-UHFFFAOYSA-N |
| SMILES | CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
| Canonical SMILES | CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s molecular formula is C₃₄H₄₆N₂O₁₁, with a molecular weight of 658.7 g/mol . Its IUPAC name, (5-amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone; oxalic acid, reflects its dual-component structure: a benzofuran-derived methanone base coupled with two oxalic acid molecules. The dioxalate salt formation enhances solubility, a critical factor for bioavailability in pharmacological contexts .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₄H₄₆N₂O₁₁ | |
| Molecular Weight | 658.7 g/mol | |
| CAS Number | 500791-70-8 | |
| PubChem CID | 46856315 | |
| Storage Conditions | Room temperature |
Spectral and Stereochemical Data
The compound’s Standard InChIKey (DENSIPXSATYPQS-UHFFFAOYSA-N) and SMILES string (CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O) provide precise descriptors for its stereochemistry . The benzofuran core (C₁₉H₁₇NO₅ framework) is substituted at the 5-position with an amino group and at the 2-position with a butyl chain, while the 3-position hosts a methanone group linked to a para-substituted phenyl ring. The dibutylamino-propoxy side chain introduces tertiary amine functionality, which may influence receptor binding kinetics.
Synthesis and Industrial Production
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step process involving:
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Benzofuran Core Formation: Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions.
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Friedel-Crafts Acylation: Introduction of the methanone group at the 3-position of the benzofuran ring.
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Alkylation and Amination: Installation of the dibutylamino-propoxy side chain via nucleophilic substitution.
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Salt Formation: Precipitation with oxalic acid to yield the dioxalate .
Industrial-scale production likely employs continuous flow chemistry to optimize yields of intermediates like 2-butyl-5-nitrobenzofuran, a precursor shared with dronedarone synthesis.
Pharmacological and Biomedical Applications
Table 2: Comparison with Dronedarone
| Feature | Dronedarone | This Compound |
|---|---|---|
| Core Structure | Benzofuran | Benzofuran + dioxalate |
| Molecular Weight | 556.7 g/mol | 658.7 g/mol |
| Key Substituent | Methylsulfonamide | Dibutylamino-propoxy |
| Solubility | Low (free base) | Enhanced (dioxalate salt) |
Protein Degradation Applications
As a Protein Degrader Building Block (per Aladdin Scientific), the compound’s tertiary amine may serve as an E3 ligase-binding moiety in PROTACs (Proteolysis-Targeting Chimeras) . The benzofuran core could anchor target-binding domains, enabling selective degradation of disease-associated proteins.
Research Gaps and Future Directions
Current data, derived primarily from vendor specifications , highlight the need for:
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In vitro Binding Assays: Quantify affinity for ion channels and E3 ligases.
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In vivo Efficacy Studies: Evaluate antiarrhythmic and protein degradation activity in animal models.
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Salt Form Optimization: Compare dioxalate with other salts (e.g., hydrochloride) for stability and bioavailability.
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